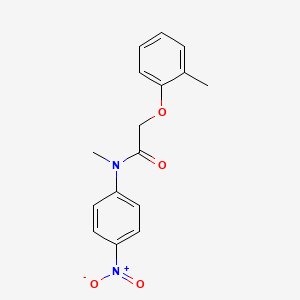

![molecular formula C15H11N5O5 B5504914 3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)

3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid, due to its complex structure, involves multifaceted synthetic routes and analyses to elucidate its chemical, physical, and molecular properties. The compound is of interest due to its 1,2,5-oxadiazole ring, a motif known for its utility in various chemical applications.

Synthesis Analysis

The synthesis of related 1,2,5-oxadiazole compounds involves the thermal heterocyclization of precursors such as 3-(hydroxyimino)isoindolin-1-one, which reacts with reagents like 1,1'-carbonyldiimidazole (CDI) to produce the desired oxadiazole derivatives (Tkachuk et al., 2020). This method highlights the complexity and efficiency of synthesizing oxadiazole rings, potentially applicable to our compound of interest.

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring demonstrates planarity and conjugation, contributing to the stability and reactivity of these molecules. For example, a study on a similar compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate, revealed an essentially planar structure with specific intermolecular interactions (Kosma et al., 2012).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nucleophilic substitution and cyclization, to form new derivatives with diverse biological activities. The green synthesis approach to creating 4-aryl-4H-1,2,4-triazole-3-thiol derivatives from 4-amino benzoic acid illustrates the chemical versatility of the oxadiazole derivatives and their potential for generating a wide range of functional molecules (Rajurkar & Shirsath, 2017).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical for their application in materials science and pharmaceuticals. For instance, the synthesis and characterization of energetic 1,3,4-oxadiazoles provide insights into their high-energy content and potential applications (Wang et al., 2015).

Chemical Properties Analysis

The chemical behavior of oxadiazole derivatives under various conditions can be studied through their reactions with different chemical agents, highlighting their reactivity, stability, and potential for modification. The study on new synthetic routes to 3-oxo-4-amino-1,2,3-oxadiazole derivatives showcases the chemical properties and the versatility of the oxadiazole ring in synthesizing novel compounds with potential applications (Bohle & Perepichka, 2009).

Aplicaciones Científicas De Investigación

Green Synthesis and Evaluation of Derivatives

A study by Rajurkar and Shirsath (2017) describes the green synthesis of derivatives related to the chemical structure , specifically focusing on 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiols. These compounds were synthesized through a multi-step process starting from 4-amino benzoic acid and were evaluated for in-vivo antimicrobial activity against various organisms. The synthesis approach and the antimicrobial evaluation of these derivatives suggest potential applications in the development of new antimicrobial agents (Rajurkar & Shirsath, 2017).

Energetic Properties of Oxadiazoles

Wang et al. (2015) investigated the synthesis of 1,3,4-oxadiazoles from nitro-substituted benzoic acids and benzohydrazides, revealing some compounds with potential as high-energy materials. The study provided insights into the heats of formation, densities, and detonation properties of these compounds, highlighting their possible use in materials science, particularly in the development of high-energy materials (Wang et al., 2015).

Antibacterial Activity of Furan Compounds

Hirao and Kato (1971) synthesized 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and -1,3,4-thiadiazoles, exhibiting strong antibacterial activity against Staphylococcus aureus. This suggests the potential use of similar structures in developing new antibacterial agents (Hirao & Kato, 1971).

Supramolecular Chemistry Applications

Reichert et al. (2001) explored the binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base, demonstrating the potential of 1,2,4-oxadiazol-5-ones in supramolecular chemistry. The study detailed non-covalent complex formation, highlighting the use of such compounds in designing new supramolecular structures (Reichert et al., 2001).

Enzyme Stimulation in Vascular Smooth Muscle Cells

Liu et al. (2009) researched the effects of a benzylindazole derivative on the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells. The compound increased the expression of the inducible isoforms of heme oxygenase (HO-1) and NO synthase (iNOS), suggesting potential applications in cardiovascular research (Liu et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[5-[(E)-[(4-amino-1,2,5-oxadiazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O5/c16-13-12(19-25-20-13)14(21)18-17-7-10-4-5-11(24-10)8-2-1-3-9(6-8)15(22)23/h1-7H,(H2,16,20)(H,18,21)(H,22,23)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSHDBZRGVFGLX-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

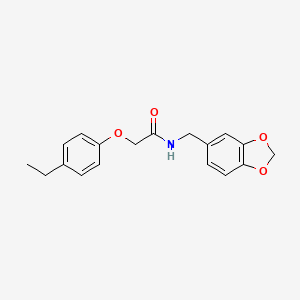

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5504841.png)

![5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5504854.png)

![5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5504860.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)

![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5504899.png)

![5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5504900.png)

![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

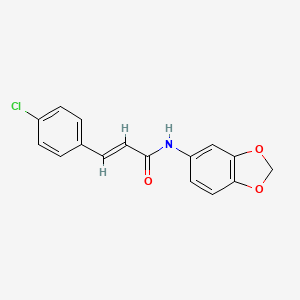

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)

![8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)

![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)